1-Hydroxy-1,3-propanedisulfonic acid

Description

BenchChem offers high-quality 1-Hydroxy-1,3-propanedisulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-1,3-propanedisulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

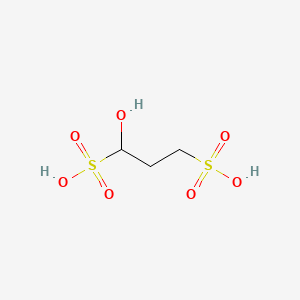

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropane-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEHYGDNXTWNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35850-94-3 | |

| Record name | 1-Hydroxy-1,3-propanedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-hydroxy-1,3-propanedisulfonic acid in Aqueous and Organic Solvents

Introduction

1-hydroxy-1,3-propanedisulfonic acid is an organosulfur compound characterized by a three-carbon chain with two sulfonic acid groups and a hydroxyl group. The presence of these highly polar functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in drug development, formulation, and chemical synthesis. An understanding of its solubility in both aqueous and organic media is fundamental for its application in various scientific fields. This guide provides a comprehensive overview of the theoretical solubility profile of 1-hydroxy-1,3-propanedisulfonic acid, along with detailed, field-proven experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The molecular structure of 1-hydroxy-1,3-propanedisulfonic acid, with its two sulfonic acid moieties and a hydroxyl group, strongly suggests a high affinity for polar solvents. Sulfonic acids are known to be strong acids and are generally soluble in water and polar organic solvents.[1] The sulfonic acid groups (-SO3H) are highly effective at forming hydrogen bonds with water molecules, leading to significant aqueous solubility.[2]

Aqueous Solubility: The presence of three polar functional groups capable of hydrogen bonding and ionization in water leads to the prediction of high aqueous solubility. The solubility of its disodium salt, 1,3-propanedisulfonate, is noted as being partially soluble in both cold and hot water, which suggests that the free acid form would also be water-soluble.[3]

Organic Solubility: The solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. It is anticipated to be soluble in polar protic and aprotic solvents such as alcohols, and dimethyl sulfoxide (DMSO), but poorly soluble in non-polar solvents like aliphatic hydrocarbons.

Factors Influencing Solubility

The solubility of 1-hydroxy-1,3-propanedisulfonic acid is influenced by several factors:

-

pH: As a strong acid, its solubility in aqueous solutions will be pH-dependent. At higher pH values, the sulfonic acid groups will be deprotonated, forming the highly soluble sulfonate anions.[4]

-

Temperature: Solubility is generally temperature-dependent, although the specific correlation requires experimental determination.

-

Presence of Salts: The addition of salts can either increase or decrease solubility due to the common ion effect or changes in ionic strength.

The following table summarizes the expected qualitative solubility profile of 1-hydroxy-1,3-propanedisulfonic acid.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, Aqueous Buffers (pH 1.2, 4.5, 6.8) | High | Presence of two sulfonic acid groups and one hydroxyl group, all capable of hydrogen bonding and ionization. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Ability to act as both hydrogen bond donors and acceptors. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | High polarity and ability to accept hydrogen bonds. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of favorable intermolecular interactions with the highly polar solute. |

Experimental Determination of Thermodynamic Solubility

For accurate and reliable solubility data, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the OECD and is described in the United States Pharmacopeia (USP).[5][6][7][8]

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and USP General Chapter <1236>.[5][6][9]

Principle

An excess of the solid compound is agitated in an aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

1-hydroxy-1,3-propanedisulfonic acid (pure solid)

-

Deionized water and aqueous buffers (pH 1.2, 4.5, and 6.8)[4][10]

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically compatible and non-binding)

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

-

pH meter

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-hydroxy-1,3-propanedisulfonic acid to a series of flasks, each containing a known volume of the desired aqueous medium (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer). A visible excess of solid should remain.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[4]

-

Agitate the mixtures for a predetermined time to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure complete removal of undissolved particles, centrifuge the sample and/or filter it through a syringe filter. The filter should be validated for non-adsorption of the analyte.

-

-

Analysis:

-

Accurately dilute the clear filtrate with the appropriate aqueous medium to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved 1-hydroxy-1,3-propanedisulfonic acid.

-

Perform at least three replicate determinations for each aqueous medium.[12]

-

Data Interpretation

The solubility is reported as the mean concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L). The relative standard deviation of the replicates should be within an acceptable range (e.g., <10%).[12]

Workflow for Aqueous Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Organic Solvent Solubility Determination

A similar shake-flask methodology can be employed to determine the solubility in various organic solvents.[13]

Modifications for Organic Solvents

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Material Compatibility: Ensure all equipment, including flasks, seals, and filters, are chemically resistant to the organic solvent being used.

-

Analytical Method: The analytical method must be adapted and validated for each organic solvent system. This may involve adjusting the mobile phase in HPLC or using a different detection method.

-

Safety: Work in a well-ventilated fume hood and take appropriate safety precautions when handling flammable or volatile organic solvents.

Workflow for Organic Solvent Solubility Determination

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 36589-58-9 CAS MSDS (1,3-PROPANEDISULFONIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorelevant.com [biorelevant.com]

- 6. oecd.org [oecd.org]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. scispace.com [scispace.com]

- 12. who.int [who.int]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Hydroxy-1,3-propanedisulfonic Acid from Acrolein and Sodium Bisulfite

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-hydroxy-1,3-propanedisulfonic acid (typically as its disodium salt) from the reaction of acrolein with sodium bisulfite. The protocol is designed for researchers in chemistry and drug development. We delve into the underlying reaction mechanism, provide a validated, step-by-step experimental procedure, and emphasize the critical safety protocols required when handling the highly toxic and reactive precursor, acrolein. The causality behind key experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Principles

1-Hydroxy-1,3-propanedisulfonic acid and its salts are organosulfur compounds with applications in various fields of chemical synthesis and research. For instance, the disodium salt has been investigated as a glycosaminoglycan mimetic in pharmacological studies for the treatment of amyloid A amyloidosis[1]. The synthesis leverages the unique reactivity of acrolein, an α,β-unsaturated aldehyde, with sodium bisulfite, a versatile nucleophile.

The overall transformation involves a two-step nucleophilic addition process:

-

Nucleophilic Attack on the Carbonyl: The first step is a rapid and reversible nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon of acrolein. This forms a stable α-hydroxy sulfonic acid salt adduct at the 1-position. This reaction is common for many aldehydes and is used as a method for their purification[2][3].

-

Michael (Conjugate) Addition: The second step is a slower, irreversible Michael-type conjugate addition of a second bisulfite ion to the β-carbon of the α,β-unsaturated system[4]. This second addition across the double bond results in the formation of the target 1-hydroxy-1,3-propanedisulfonic acid salt.

Understanding the kinetics—a fast, reversible first step and a slow, irreversible second step—is crucial for designing a successful synthesis with high yield[4].

Caption: Reaction mechanism for the formation of the disulfonic acid.

CRITICAL SAFETY PRECAUTIONS: Handling Acrolein

Acrolein is a highly toxic, flammable, and volatile liquid with an intensely irritating odor.[5] Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract, and may be fatal if inhaled or swallowed.[6][7] ALL WORK involving acrolein must be performed in a certified chemical fume hood. [8][9]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant butyl rubber gloves are mandatory.[8][9] Nitrile gloves are insufficient for prolonged contact.

-

Eye Protection: ANSI-approved safety goggles and a full-face shield must be worn.[5][9]

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[9]

-

-

Engineering Controls:

-

Storage:

-

Waste Disposal:

Experimental Protocol

This protocol details the synthesis of the disodium salt of 1-hydroxy-1,3-propanedisulfonic acid.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Acrolein (stabilized) | ≥99% | Sigma-Aldrich |

| Sodium Metabisulfite | ACS Reagent, ≥97% | Fisher Scientific |

| Deionized Water | Type I or II | Millipore |

| Ethanol, 200 proof | ACS/USP Grade | VWR |

| Equipment | Specification | |

| Round-bottom flask | 250 mL, 3-neck | |

| Addition Funnel | 50 mL, pressure-eq. | |

| Condenser | Allihn or Liebig | |

| Magnetic Stirrer/Hotplate | ||

| Ice-water bath | ||

| Rotary Evaporator | ||

| Buchner Funnel & Filter Flask |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium Bisulfite Solution

-

In the 250 mL three-neck flask equipped with a magnetic stir bar, dissolve 21.0 g (0.11 mol) of sodium metabisulfite in 100 mL of deionized water. Note: Sodium metabisulfite (Na₂S₂O₅) hydrolyzes in water to form two equivalents of sodium bisulfite (NaHSO₃), providing the necessary nucleophile.

-

Fit the flask with a condenser and an addition funnel. Place the flask in an ice-water bath and stir the solution until it is fully dissolved and cooled to approximately 5-10°C.

Step 2: Controlled Addition of Acrolein

-

Perform this step entirely within a certified chemical fume hood.

-

Carefully measure 2.8 g (3.3 mL, 0.05 mol) of stabilized acrolein and place it in the addition funnel.

-

Add the acrolein dropwise to the cold, stirring bisulfite solution over a period of 30-45 minutes. Causality: This slow, controlled addition is critical to manage the exothermic nature of the initial reaction and to prevent the violent polymerization of acrolein, which can be initiated by heat.[5]

-

Maintain the reaction temperature below 20°C during the addition.

Step 3: Reaction Incubation

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Causality: A prolonged reaction time is necessary to ensure the completion of the second, much slower, and irreversible Michael addition of bisulfite across the double bond.[4]

Step 4: Product Isolation and Purification

-

After the incubation period, transfer the clear, colorless to pale yellow solution to a 500 mL beaker.

-

Slowly add approximately 250-300 mL of absolute ethanol with vigorous stirring. The disodium salt of the product is insoluble in ethanol, while unreacted starting materials and some inorganic byproducts remain more soluble.

-

A white precipitate of the product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two 50 mL portions of cold ethanol to remove residual impurities.

-

Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is approximately 10-12 g (77-92%).

Product Characterization

The identity and purity of the final product, disodium 1-hydroxy-1,3-propanedisulfonate, should be confirmed by spectroscopic methods.

-

¹H NMR (D₂O, 500 MHz): The expected chemical shifts for the disodium salt are approximately δ 1.84 (quintuplet, 2H, -CH₂- at C2) and δ 2.44 (triplet, 4H, -CH₂- groups at C1 and C3 adjacent to sulfonate groups)[1].

-

FT-IR (KBr Pellet): Look for characteristic peaks: a broad peak for the -OH group (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong, characteristic S=O stretching for the sulfonate groups (~1200 cm⁻¹ and ~1050 cm⁻¹).

Workflow and Data Summary

Caption: Experimental workflow for the synthesis of 1-hydroxy-1,3-propanedisulfonic acid disodium salt.

Quantitative Data

| Parameter | Value | Moles | Rationale |

| Acrolein | 2.8 g (3.3 mL) | 0.05 mol | Limiting Reagent |

| Sodium Metabisulfite | 21.0 g | 0.11 mol | Provides 0.22 mol of NaHSO₃ (4.4 eq.) |

| Deionized Water | 100 mL | - | Reaction Solvent |

| Reaction Temperature | < 20°C (addition), RT (incubation) | - | Control exotherm, then allow slow reaction to proceed |

| Reaction Time | 24 - 48 hours | - | Ensure completion of the slow Michael addition[4] |

| Expected Product | Disodium 1-hydroxy-1,3-propanedisulfonate | - | Target Molecule |

| Theoretical Yield | ~13.0 g | 0.05 mol | Based on acrolein as the limiting reagent |

References

-

Standard Operating Procedure Acrolein. Environmental Health and Safety, University of California, Santa Barbara.[Link]

-

Acrolein Safety Sheet. Purdue University, Radiological and Environmental Management.[Link]

-

Acrolein Hazard Summary. New Jersey Department of Health.[Link]

-

Standard Operating Procedure - Acrolein. Yale Environmental Health & Safety.[Link]

-

Acrolein Safety Information. SafeRack.[Link]

-

Development and Application of a Sensitive Method to Determine Concentrations of Acrolein and Other Carbonyls in Ambient Air. Health Effects Institute.[Link]

-

Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry (ATSDR), via NCBI Bookshelf.[Link]

-

Formation of a double bisulfite adduct from acrolein and bisulfite. ResearchGate, citing Health Effects Institute Research Report.[Link]

-

Bisulfite Adducts of Acrolein. Journal of Organic Chemistry.[Link]

-

Synthesis of 1, 3-Propane Sultone. Journal of Chemical Science and Technology.[Link]

-

Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, Oxford Academic.[Link]

-

Reversibility of Aldehyde-Bisulfite Reaction. Quora Discussion.[Link]

- Method for preparing 1,3-propane sultone.

-

Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. PMC, National Center for Biotechnology Information.[Link]

-

Bisulfite protects against acrolein-induced toxicity and IF carbonylation in A549 cells. ResearchGate, citing Toxicology Letters.[Link]

-

Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI.[Link]

- Method for the preparation of 1,3-propane disulfonic acid compounds.

-

Preparation of 3-hydroxy-1-propanesulfonic acid. PrepChem.com.[Link]

-

Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. ResearchGate, citing Journal of Surfactants and Detergents.[Link]

-

Preparation of 1,3-propanediol based on hydration of acrolein with subsequent hydrogenation. ResearchGate.[Link]

-

Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PMC, National Center for Biotechnology Information.[Link]

-

1,3-Propane Sultone. MP Biomedicals.[Link]

Sources

- 1. 1,3-PROPANEDISULFONIC ACID DISODIUM SALT | 36589-58-9 [chemicalbook.com]

- 2. healtheffects.org [healtheffects.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. nj.gov [nj.gov]

- 7. saferack.com [saferack.com]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. purdue.edu [purdue.edu]

Application Note: High-Resolution MS/MS Characterization of 1-Hydroxy-1,3-Propanedisulfonic Acid (HPDS)

Abstract & Introduction

1-Hydroxy-1,3-propanedisulfonic acid (HPDS) is a highly polar, hydrophilic compound often encountered as a degradation product in sulfonated pharmaceutical formulations, a stabilizer in electroplating baths, or a structural analog in the synthesis of homotaurine derivatives (e.g., Acamprosate).

Due to its dual sulfonic acid moieties and hydroxyl group, HPDS exhibits permanent negative polarity and negligible retention on standard C18 Reversed-Phase (RP) columns. Furthermore, its fragmentation behavior in electrospray ionization (ESI) is dominated by sulfur-oxygen bond cleavages that require specific collision energies to resolve.

This application note provides a definitive protocol for the retention, ionization, and structural elucidation of HPDS. We present a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Negative Mode ESI-MS/MS to establish a self-validating identification workflow.

Experimental Design Strategy

Chromatography: Why HILIC?

Standard C18 retention relies on hydrophobic interaction. HPDS (

Selected Approach: Zwitterionic HILIC (ZIC-HILIC).

-

Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface and weak electrostatic interactions with the zwitterionic functional groups.

-

Benefit: Provides retention (

) and separates HPDS from monosulfonated impurities.

Mass Spectrometry: Ionization Physics

-

Mode: Negative ESI (

).[1] Sulfonic acids ( -

Precursor Ion:

218.96 (Monoisotopic).

Detailed Protocol

Chemical Standards & Reagents

-

Analyte: 1-Hydroxy-1,3-propanedisulfonic acid (70% aq. solution or salt form).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water (

). -

Buffer: Ammonium Acetate (100 mM stock, pH 6.8). Note: High pH aids ionization of the second sulfonate group but pH 6.8 is a compromise for column stability and MS sensitivity.

LC Conditions (HILIC)[2]

| Parameter | Setting |

| Column | Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters BEH Amide |

| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Water:ACN (pH 6.8) |

| Mobile Phase B | 10 mM Ammonium Acetate in 5:95 Water:ACN (pH 6.8) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 35°C |

| Injection Vol | 2 µL |

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Gradient |

| 6.0 | 40 | Elution |

| 7.0 | 40 | Wash |

| 7.1 | 90 | Re-equilibration |

| 10.0 | 90 | End |

MS Source Parameters (Generic Q-TOF/QQQ)

| Parameter | Value | Rationale |

| Ionization | ESI Negative | Sulfonic acids ionize best as anions. |

| Capillary Voltage | 2.5 kV | Lower voltage prevents discharge in negative mode. |

| Desolvation Temp | 350°C | High temp needed to desolvate aqueous-rich droplets. |

| Cone Voltage | 25 V | Minimize in-source fragmentation of labile |

| Collision Energy | 15 - 35 eV | Ramped energy required to observe full fragmentation tree. |

Results & Discussion: Fragmentation Logic

The fragmentation of HPDS is distinct due to the competition between the loss of the sulfonic acid group (neutral loss of

The Fragmentation Pathway[3][4][5][6][7]

-

Precursor (

219): The deprotonated molecule -

Primary Pathway (Sulfonate Cleavage):

-

Secondary Pathway (Dehydration):

-

The hydroxyl group at C1 facilitates water loss, often involving a proton from the adjacent methylene group.

-

Transition:

(Loss of

-

-

Terminal Fragments:

-

81 (

-

80 (

-

81 (

Visualizing the Mechanism

The following diagram illustrates the experimental workflow and the specific fragmentation tree for HPDS.

Caption: Figure 1. Analytical workflow and MS/MS fragmentation pathway for 1-hydroxy-1,3-propanedisulfonic acid (HPDS) in negative ESI mode.

Quantitative Parameters (MRM)

For researchers developing a Triple Quadrupole (QQQ) method, use the following transitions. The "Quantifier" is the most stable high-mass fragment, while the "Qualifier" ensures specificity.

| Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| Quantifier | 219.0 | 139.0 | 20 | 50 |

| Qualifier 1 | 219.0 | 81.0 | 35 | 50 |

| Qualifier 2 | 219.0 | 201.0 | 15 | 50 |

Troubleshooting & Expert Tips

-

Peak Tailing: If HPDS peaks tail significantly on HILIC, increase the buffer concentration to 20 mM. The sulfonate groups can interact with residual silanols; ammonium ions mask these sites.

-

In-Source Fragmentation: If you observe

139 in your full scan (Q1) data, your Cone Voltage/Declustering Potential is too high. Lower it to keep the parent ion intact. -

Matrix Effects: HPDS is sensitive to ion suppression from inorganic salts (sulfates/chlorides) often found in the same samples. Divert the LC flow to waste for the first 1 minute to remove salts before the HILIC gradient elutes the analyte.

References

-

Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Holčapek, M., et al. (2010). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Dyes and Pigments, 86(3), 210-219. (Authoritative source on sulfonic acid fragmentation rules). Link

-

Merck Millipore. (2023). User Guide for ZIC-HILIC Columns: Separation of Polar Hydrophilic Compounds. Link

- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Propanedisulfonic Acid via Sulfite-Mediated Ring Opening of 1,3-Propanesultone

Welcome to the technical support guide for the synthesis of 1,3-propanedisulfonic acid. This document is designed for researchers, chemists, and drug development professionals engaged in the sulfite-mediated ring opening of 1,3-propanesultone. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and optimize your reaction yield and purity.

A Note on Nomenclature and Safety: The target molecule, formed by the reaction of 1,3-propanesultone with a sulfite anion, is 1,3-propanedisulfonic acid (or its corresponding salt). A common side-product resulting from the hydrolysis of the starting material is 3-hydroxy-1-propanesulfonic acid. It is crucial to distinguish between these two compounds during analysis.

⚠️ Safety First: 1,3-Propanesultone is a highly reactive alkylating agent and is classified as a potent experimental carcinogen.[1] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Reaction Mechanism: The Basis of Optimization

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The sulfite anion (SO₃²⁻) acts as the nucleophile, attacking one of the electrophilic methylene carbons of the 1,3-propanesultone ring. The high reactivity of 1,3-propanesultone is driven by the significant strain in its four-membered ring structure, making it an excellent electrophile.[2]

However, any nucleophile present in the reaction medium can compete with the sulfite anion. The most common competitor is water, which leads to the formation of the undesired hydrolysis byproduct, 3-hydroxy-1-propanesulfonic acid.[3][4] Optimizing the yield of the desired disulfonic acid, therefore, hinges on maximizing the rate of the sulfite attack while minimizing the rate of hydrolysis.

Sources

- 1. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]

- 4. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]

Technical Support Center: Resolving Co-elution of Propanedisulfonic Acid Isomers in HPLC

Welcome to the technical support center for resolving co-elution issues of propanedisulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these highly polar, structurally similar analytes. Here, we will explore the underlying chromatographic principles and provide practical, step-by-step troubleshooting strategies to optimize your HPLC methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,2- and 1,3-propanedisulfonic acid isomers are completely co-eluting on my C18 column. What is the primary reason for this lack of separation?

A1: Propanedisulfonic acid isomers are small, highly polar molecules. In traditional reversed-phase (RP) chromatography on a C18 column, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Due to their high polarity and structural similarity, these isomers exhibit very weak and nearly identical interactions with the nonpolar C18 stationary phase, leading to poor retention and co-elution, often near the void volume.[1][2] The fundamental issue is a lack of differential partitioning between the mobile and stationary phases.

Q2: How can I increase the retention of my propanedisulfonic acid isomers on a reversed-phase column?

A2: To enhance retention of these polar analytes in a reversed-phase system, you need to introduce an alternative retention mechanism. Ion-pair chromatography is a highly effective strategy.[3][4]

-

Mechanism: By adding a cationic ion-pairing reagent, such as tetrabutylammonium (TBA), to the mobile phase, an in-situ ion-exchanger is formed on the stationary phase surface.[5] The hydrophobic tail of the TBA interacts with the C18 chains, while its positive charge is available to interact with the negatively charged sulfonate groups of your isomers. This electrostatic interaction provides a significant increase in retention.[6]

-

Protocol:

-

Reagent Selection: Start with tetrabutylammonium hydroxide (TBAOH) or tetrabutylammonium bisulfate (TBAHS) at a concentration of 2-10 mM in the aqueous portion of your mobile phase.

-

Mobile Phase Preparation: Prepare your aqueous mobile phase containing the ion-pairing reagent and buffer. Ensure the pH is controlled, typically in the acidic range (pH 2.5-3.5) to minimize secondary interactions with residual silanols on the silica backbone.[7]

-

Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase. This can take significantly longer than standard RP equilibration, often requiring 30-50 column volumes.[8]

-

Q3: I've added an ion-pairing reagent, but my isomer peaks are still not resolved. What parameters can I adjust to improve selectivity?

A3: Achieving selectivity between isomers requires fine-tuning the chromatographic conditions to exploit their subtle structural differences.

-

Mobile Phase Composition:

-

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence selectivity. Acetonitrile and methanol offer different selectivities, so a systematic evaluation of both is recommended.[9] Try creating a shallow gradient or running isocratic methods with varying percentages of the organic modifier.

-

pH Adjustment: While sulfonic acids are strong acids and remain ionized over a wide pH range, subtle changes in mobile phase pH can affect the overall chromatography by influencing the ionization state of any other components in your sample matrix or residual silanols on the column.[10][11]

-

-

Temperature: Adjusting the column temperature can alter the thermodynamics of the analyte-stationary phase interactions, sometimes leading to improved resolution. Experiment with temperatures between 25°C and 40°C.

-

Flow Rate: Reducing the flow rate can increase the efficiency of the separation and provide more time for the isomers to interact differently with the stationary phase, potentially improving resolution.[12]

| Parameter | Starting Point | Optimization Strategy | Rationale for Isomer Separation |

| Ion-Pair Reagent | 5 mM TBAHS | Vary concentration from 2-15 mM. | Alters the dynamic ion-exchange capacity of the column. |

| Organic Modifier | 20% Acetonitrile | Test Acetonitrile vs. Methanol; run shallow gradients (e.g., 10-30% over 20 min). | Different solvents can modulate the hydrophobic and electrostatic interactions to different extents for each isomer. |

| Mobile Phase pH | 3.0 (with phosphate buffer) | Adjust pH between 2.5 and 4.0. | Modifies surface charge of silica, potentially influencing isomer interaction with the stationary phase. |

| Column Temperature | 30°C | Evaluate temperatures from 25°C to 45°C. | Can affect the kinetics and thermodynamics of binding, potentially favoring the resolution of one isomer over the other. |

Q4: Are there alternative column chemistries that are better suited for separating propanedisulfonic acid isomers?

A4: Yes, when reversed-phase with ion-pairing is insufficient, exploring alternative chromatographic modes is the next logical step.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[13][14]

-

Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in an organic solvent like acetonitrile. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, with more polar compounds being more strongly retained.[15]

-

Advantages: This technique can provide excellent separation for isomers with slight differences in polarity. It is also compatible with mass spectrometry.[16]

-

-

Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[17][18]

-

Mechanism: A mixed-mode column, for instance, one with C18 chains and embedded anion-exchange groups, can offer multiple retention mechanisms simultaneously.[19][20] This allows for a more tailored separation based on both the hydrophobicity and the charge of the isomers.[21]

-

Advantages: MMC provides a high degree of flexibility in method development, as retention can be manipulated by adjusting mobile phase organic content, ionic strength, and pH.[20]

-

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving the co-elution of propanedisulfonic acid isomers.

Caption: A workflow for systematic HPLC method development.

Experimental Protocol: Method Development Using Ion-Pair Reversed-Phase Chromatography

Objective: To achieve baseline separation of 1,2- and 1,3-propanedisulfonic acid isomers.

Materials:

-

HPLC system with UV or Mass Spectrometric detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade water, acetonitrile, and methanol

-

Tetrabutylammonium bisulfate (TBAHS) or similar ion-pairing reagent

-

Phosphoric acid or potassium phosphate monobasic for pH adjustment

Procedure:

-

Mobile Phase Preparation (Aqueous - Mobile Phase A):

-

Prepare a 5 mM solution of TBAHS in HPLC-grade water.

-

Adjust the pH to 3.0 using diluted phosphoric acid.

-

Filter the solution through a 0.45 µm filter.

-

-

Mobile Phase Preparation (Organic - Mobile Phase B):

-

Use 100% HPLC-grade acetonitrile.

-

-

Column Equilibration:

-

Purge the pump lines with the new mobile phases.

-

Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 45 minutes (approximately 30-40 column volumes).

-

-

Initial Gradient Run:

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: Gradient from 5% to 35% B

-

20-22 min: Gradient to 95% B (column wash)

-

22-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-35 min: Re-equilibration

-

-

-

Method Optimization:

-

Based on the initial chromatogram, adjust the gradient slope. If the peaks are still closely eluting, try a shallower gradient (e.g., 5% to 20% B over 25 minutes).

-

If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B) and repeat the process.

-

Systematically adjust the concentration of the ion-pairing reagent (e.g., 2 mM, 10 mM) and re-equilibrate the column for each new concentration.

-

References

-

Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Retrieved from [Link]

-

Gomez-Serranillos, P., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PLoS ONE, 13(6), e0199249. Retrieved from [Link]

-

Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

-

Haseeb, A. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

Reddy, B. (2017). Ion Pair Chromatograpy: A Critical Prespective. MedCrave Online Journal of Chemistry, 1(1). Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

-

Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Retrieved from [Link]

-

Subirats, X., et al. (2011). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1218(35), 5982-5994. Retrieved from [Link]

-

Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

-

Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

-

Longdom Publishing. (2023, July 20). Analysis of Hydrophilic Compounds and their Detection Capabilities. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Kumar, A., et al. (2018). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4235-4242. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

- Google Patents. (n.d.). CN108088917B - Detection method of naphthalene disulfonic acid isomers.

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 1-Propanesulfonic acid, 3-mercapto- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

-

PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Retrieved from [Link]

-

Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

-

Encyclopedia of Drug Discovery and Development. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Chromatography Online. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

- Google Patents. (n.d.). EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

-

ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

US Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion. Retrieved from [Link]

-

Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

Sources

- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 2. youtube.com [youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. moravek.com [moravek.com]

- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HILIC â Dr. Maisch [dr-maisch.com]

- 15. longdom.org [longdom.org]

- 16. waters.com [waters.com]

- 17. helixchrom.com [helixchrom.com]

- 18. researchgate.net [researchgate.net]

- 19. waters.com [waters.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

Technical Comparison: 1-Hydroxy-1,3-Propanedisulfonic Acid (HPDS) vs. Traditional Copper Additives

This guide provides an in-depth technical comparison of 1-Hydroxy-1,3-Propanedisulfonic Acid (HPDS) against standard additives in acid copper electroplating. It is designed for researchers optimizing Damascene or Through-Hole plating baths who require precise control over bath stability and deposition kinetics.

Executive Summary

1-Hydroxy-1,3-Propanedisulfonic Acid (HPDS) represents a distinct class of functionalized alkanol sulfonic acids . Unlike the primary accelerator Bis-(3-sulfopropyl) disulfide (SPS) , HPDS typically functions as a bath stabilizer and auxiliary electrolyte .

Its electrochemical behavior is characterized by non-accelerating adsorption . While SPS reduces the energy barrier for copper reduction via thiol-ligand exchange, HPDS modifies the double-layer capacitance and solubility parameters without inducing the "superfilling" hysteresis loop typical of thiolated species. It is often synthesized (or formed in situ) via the bisulfite addition to acrolein/allyl species, serving to scavenge hazardous aldehyde byproducts or stabilize the electrolyte against oxidation.

Part 1: Mechanistic Theory & Electrochemical Behavior

The Hydroxyl-Sulfonate Effect

The structural distinction of HPDS lies in the C1-hydroxyl group adjacent to the sulfonate tail. This creates a "bidentate-like" hydration shell that differs from non-functionalized chains like 1,3-Propanedisulfonic acid (PDS) .

-

PDS (SPS Breakdown Product): Lacks the -OH group. It accumulates in the bath, often acting as a weak blocking agent that can passively degrade fill performance by competing for adsorption sites.

-

HPDS (Functionalized): The -OH group increases hydrophilicity. This alters the Helmholtz Double Layer (HDL) structure.

Comparative Additive Roles

| Feature | HPDS (1-Hydroxy-1,3-Propanedisulfonic Acid) | SPS (Bis-(3-sulfopropyl) disulfide) | MPS (Mercaptopropane sulfonic acid) |

| Primary Role | Stabilizer / Carrier / Scavenger | Accelerator (Brightener) | Active Monomer Accelerator |

| Active Group | Sulfonate (-SO₃H) + Hydroxyl (-OH) | Disulfide (-S-S-) | Thiol (-SH) |

| CV Behavior | Passive (No Hysteresis) | Active (Strong Hysteresis) | Active (Rapid Onset) |

| Adsorption | Weak/Physical (Electrostatic) | Strong/Chemical (Cu-S bond) | Strong/Chemical (Cu-S bond) |

| Interaction w/ Cl⁻ | Synergistic (Modulates Cl⁻ bridging) | Competitive (Requires Cl⁻ to anchor) | Competitive |

Part 2: Experimental Protocols (Self-Validating Systems)

To validate the behavior of HPDS in your specific matrix, use the following protocols. These are designed to isolate the stabilizing effect from acceleration.

Protocol A: Cyclic Voltammetry (CV) for Hysteresis Analysis

Objective: Determine if HPDS acts as an accelerator or suppressor. Logic: Accelerators cause the metal stripping peak (anodic) to exceed the deposition peak (cathodic) area ratio significantly, or create a "crossover" loop on the return scan.

-

Electrode Prep: Polished Platinum Rotating Disk Electrode (Pt-RDE), 1600 RPM.

-

Base Electrolyte (VMS): 0.88 M CuSO₄·5H₂O + 0.54 M H₂SO₄ + 50 ppm Cl⁻ (HCl).[3]

-

Conditioning: Purge with N₂ for 15 mins.

-

Scan Parameters:

-

Range: +0.6V to -0.4V (vs. Ag/AgCl).

-

Scan Rate: 10 mV/s.

-

-

Step-by-Step Addition:

-

Run 1: VMS only (Baseline).

-

Run 2: VMS + 200 ppm PEG-8000 (Suppressor reference).

-

Run 3: VMS + 200 ppm PEG + 10 ppm HPDS .

-

Run 4: VMS + 200 ppm PEG + 10 ppm SPS (Control).

-

Expected Outcome:

-

SPS Addition: You will see a sharp increase in current density at -0.2V (Acceleration).

-

HPDS Addition: You should see no significant increase in current density compared to the PEG baseline. If the current decreases, HPDS is acting as a secondary suppressor. If the curve shifts slightly positive without hysteresis, it is acting as a thermodynamic stabilizer.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure Charge Transfer Resistance (

-

Potentiostatic Hold: -0.55 V vs Ag/AgCl (Deposition regime).

-

Frequency Range: 100 kHz to 0.1 Hz.

-

Amplitude: 5 mV RMS.

-

Data Processing: Fit to a Modified Randles Circuit (

).

Part 3: Visualization of Mechanisms

Diagram 1: The Competitive Adsorption Pathway

This diagram illustrates how HPDS interacts with the copper surface compared to the Accelerator (SPS) and Suppressor (PEG).

Caption: Mechanistic differentiation showing HPDS acting as a layer stabilizer rather than a direct kinetic accelerator like SPS.

Diagram 2: Experimental Validation Workflow

Use this logic flow to determine if your HPDS batch is pure or contaminated with accelerating thiols.

Caption: Quality Control workflow to verify HPDS purity and lack of thiol-contamination prior to bath addition.

Part 4: Data Summary & Expectations

When characterizing HPDS, your data should align with the "Stabilizer" profile below. Deviations suggest the presence of breakdown products (like free thiols) or incorrect synthesis isomers.

Table 1: Electrochemical Parameters (Typical)

| Parameter | VMS (Base) | VMS + SPS (Accelerator) | VMS + HPDS (Target) |

| Overpotential ( | High (Reference) | Significantly Lower | Unchanged / Slightly Higher |

| Exchange Current Density ( | Low | High | Low (Similar to Base) |

| Stripping/Plating Ratio ( | ~1.0 | > 1.0 (Superfilling) | ~1.0 (Conformal) |

| Impurity Incorporation (S, C) | N/A | High (S-rich grain boundaries) | Low |

Synthesis Note for Drug/Chemical Developers

If you are synthesizing HPDS for testing:

-

Route: Reaction of Acrolein with Sodium Bisulfite typically yields 1-hydroxy-1,3-propanedisulfonic acid (as the disodium salt).

-

Purity Check: Ensure residual Sulfite (

) is removed . Excess sulfite in an acid copper bath will reduce to sulfide (

References

-

DOW Electronic Materials. (2023). ELECTROPOSIT™ 1100 Acid Copper Additive System Technical Data Sheet. Retrieved from

-

Schmidt, R. et al. (2008). Interactions of Chloride and 3-Mercapto-1-Propanesulfonic Acid in Acidic Copper Sulfate Electrolyte. Journal of the Electrochemical Society, 155(5), D349.[2] [2]

-

Yi, G. et al. (2025).[4] Effects of Four Sulfonate-Containing Additives on the Properties of Electrolytic Copper Foils. MDPI Materials. Retrieved from

-

Nagy, Z. et al. (2025). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate (SPS) in Acid Copper Electroplating. ResearchGate. Retrieved from

-

US Patent 6676823B1. (2004).[1] High speed acid copper plating formulations containing alkanol sulfonic acids. Retrieved from

Sources

- 1. US6676823B1 - High speed acid copper plating - Google Patents [patents.google.com]

- 2. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. insulectro.com [insulectro.com]

- 4. Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils | MDPI [mdpi.com]

Safety Operating Guide

1-Hydroxy-1,3-propanedisulfonic acid proper disposal procedures

Executive Summary: Operational Safety Profile

1-Hydroxy-1,3-propanedisulfonic acid (and its structural analogs like 1,3-Propanedisulfonic acid) is a strong organic acid characterized by high water solubility and significant corrosivity.[1][2][3][4] In drug development and electroplating applications, it is often handled as an aqueous solution or a hygroscopic solid.

Immediate Hazard Classification:

-

GHS Signal Word: DANGER

-

Primary Hazard: Skin Corrosion/Irritation (Category 1B) – Causes severe skin burns and eye damage.[5]

-

Secondary Hazard: Respiratory Irritation (if inhaled as mist/dust).

-

Chemical Nature: Strong acid (

for sulfonic groups), highly exothermic upon dilution or neutralization.

Part 1: Pre-Disposal Handling & Storage

Before disposal, the stability of the waste stream must be secured.[1][2][6] Improper segregation is the leading cause of laboratory accidents involving sulfonic acids.

Segregation Protocols

-

Do Not Mix With: Strong oxidizers (e.g., Nitric acid, Perchlorates), strong bases (violent exotherm), or cyanides/sulfides (liberates toxic gas).

-

Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass . Avoid metal containers (carbon steel, aluminum) as sulfonic acids are corrosive to metals, evolving flammable hydrogen gas.

Waste Stream Characterization

Determine the state of your waste to select the correct workflow:

-

Stream A (Pure Substance/Stock): Expired or unused solid/concentrated liquid.

-

Stream B (Process Waste): Dilute aqueous solutions mixed with buffers or solvents.

-

Stream C (Spill Cleanup): Absorbent materials contaminated with the acid.

Part 2: Disposal Decision Logic (Flowchart)

The following decision tree illustrates the compliant workflow for disposing of 1-Hydroxy-1,3-propanedisulfonic acid.

Figure 1: Decision logic for segregating and disposing of organic sulfonic acid waste. Note that for most R&D facilities, "Ship via Vendor" is the default safe path.

Part 3: Controlled Neutralization Protocol

CRITICAL WARNING: Neutralization is an exothermic process. If the concentration of the acid is unknown or >10%, do not attempt to neutralize in-house; utilize a hazardous waste vendor. This protocol is for dilute aqueous waste (<10%) or spill residue.

Reagents & Equipment

| Item | Specification | Purpose |

| Neutralizing Base | Sodium Carbonate ( | Preferred over NaOH to prevent "hot spots" and violent pH swings. |

| Indicator | pH Strips (Range 0-14) or Calibrated pH Meter | Verification of final endpoint (pH 6.0–9.0). |

| Cooling | Ice Water Bath | To manage heat generation during reaction. |

| PPE | Nitrile gloves (double gloved), Goggles + Face Shield, Lab Coat | Protection against splashes. |

Step-by-Step Procedure

-

Preparation:

-

Place the waste container inside a fume hood.[1]

-

If the waste is concentrated (>10%), dilute it first by adding the acid to water (never reverse) to achieve a <10% concentration.

-

Place the reaction vessel in an ice bath to maintain temperature <25°C.

-

-

Base Addition (The "Slow" Rule):

-

Prepare a 5-10% solution of Sodium Carbonate (Soda Ash) or use solid Sodium Bicarbonate.

-

Why Carbonate? It releases

(fizzing), which acts as a visual indicator of reaction progress. When fizzing stops, the reaction is near completion. -

Slowly add the base to the acid while stirring continuously.

-

Caution: Watch for foam-over. Stop addition if foaming reaches 50% of the vessel's freeboard.

-

-

Endpoint Verification:

-

Final Disposal:

-

Option A (Drain): Only if explicitly permitted by your facility's wastewater permit. Flush with 20 volumes of water.

-

Option B (Waste Pickup): If the resulting salt is toxic or regulations forbid drain disposal, cap the container (ensure off-gassing has stopped) and label as "Neutralized Sulfonic Acid Waste."

-

Part 4: Spill Contingency Plan

In the event of a spill outside the fume hood, immediate containment is required to prevent infrastructure damage.

Figure 2: Emergency response workflow for organic acid spills.

Technical Insight: Never use sawdust or organic absorbents (paper towels) on concentrated sulfonic acid spills. The acid can dehydrate the cellulose, causing charring or potential ignition. Use calcined clay (kitty litter), vermiculite, or specific acid-neutralizing absorbents.

References

-

PubChem. (n.d.). 1,3-Propanedisulfonic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

-

EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Swiss Federal Institute of Technology. Retrieved from [Link][1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 3. hopaxfc.com [hopaxfc.com]

- 4. chem.metu.edu.tr [chem.metu.edu.tr]

- 5. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Safe Handling of 1-Hydroxy-1,3-propanedisulfonic Acid: A Guide to Personal Protective Equipment

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 1-Hydroxy-1,3-propanedisulfonic acid. By understanding the chemical's hazardous properties and the rationale behind each protective measure, you can build a self-validating system of safety that protects both you and your research.

Understanding the Hazard: The Corrosive Nature of Sulfonic Acids

Sulfonic acids are strong organic acids that can cause significant harm upon contact with biological tissues. The primary hazard associated with 1-Hydroxy-1,3-propanedisulfonic acid and its analogs is its corrosivity.[1][2][3] Strong acids act as proton donors, and when they come into contact with the skin or eyes, they can cause coagulation necrosis.[4][5] This process involves the denaturation of proteins, leading to the formation of a tough, leathery eschar and can result in severe chemical burns.[4][5] Inhalation of vapors or aerosols can cause irritation to the respiratory system, and ingestion can lead to severe damage to the gastrointestinal tract.[1][3]

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol for handling 1-Hydroxy-1,3-propanedisulfonic acid relies on a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, providing a detailed breakdown of the necessary PPE.

Engineering and Administrative Controls: The First Line of Defense

Before any handling of 1-Hydroxy-1,3-propanedisulfonic acid, ensure the following are in place:

-

Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order.[6][7]

-

Training: All personnel must be trained on the hazards of corrosive materials and the specific procedures for handling this chemical.[6]

Personal Protective Equipment (PPE): Your Last and Most Critical Barrier

The following table summarizes the essential PPE for handling 1-Hydroxy-1,3-propanedisulfonic acid.

| PPE Category | Item Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical splash goggles and a face shield | Sulfonic acids can cause severe and potentially irreversible eye damage, including blindness.[1] Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or when there is a significant risk of splashing.[8] |

| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile) | Direct skin contact can lead to severe chemical burns.[1][2] Butyl and neoprene gloves offer excellent resistance to a wide range of acids.[9] Nitrile gloves can also provide adequate protection, particularly for incidental contact.[9][10][11] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination. |

| Body Protection | Acid-resistant laboratory coat or chemical-resistant apron | To protect against skin exposure from spills and splashes, a lab coat made of a suitable chemical-resistant material should be worn. For tasks with a higher risk of significant spillage, a chemical-resistant apron over the lab coat is recommended. |

| Respiratory Protection | NIOSH-approved respirator with acid gas cartridges | Respiratory protection is necessary when there is a potential for inhaling vapors, mists, or aerosols, especially in poorly ventilated areas or during procedures that may generate them. A NIOSH-approved air-purifying respirator equipped with organic vapor and acid gas cartridges is recommended.[12][13][14] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be required. |

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

-

Hand Hygiene: Start by washing your hands thoroughly.

-

Body Protection: Put on your lab coat or apron.

-

Respiratory Protection: If required, perform a fit check and don your respirator.

-

Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

-

Hand Protection: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

-

Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.

-

Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the straps.

-

Body Protection: Remove your lab coat or apron, turning it inside out as you remove it.

-

Respiratory Protection: Remove your respirator.

-

Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:

-

Always handle 1-Hydroxy-1,3-propanedisulfonic acid in a designated area, such as a chemical fume hood.[1]

-

Use compatible containers for storage and transport.

-

When diluting, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[7]

Spill Management:

-

Evacuate: Immediately clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a chemical absorbent material suitable for acids to contain the spill.

-

Neutralize: Cautiously neutralize the spill with a weak base, such as sodium bicarbonate.

-

Clean-up: Collect the absorbed and neutralized material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste containing 1-Hydroxy-1,3-propanedisulfonic acid must be treated as hazardous waste.

-

Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

-

Neutralization: Depending on institutional and local regulations, neutralization of the acidic waste with a suitable base may be required before disposal.

-

Disposal: Dispose of the hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations.[2]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling 1-Hydroxy-1,3-propanedisulfonic acid.

Caption: PPE selection workflow for handling 1-Hydroxy-1,3-propanedisulfonic acid.

References

-

Chemical Burns: Background, Pathophysiology, Etiology. (2021, October 7). Medscape. [Link]

-

Cutaneous chemical burns: assessment and early management. (2015, March 15). The Royal Australian College of General Practitioners. [Link]

-

3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large. 3M. [Link]

-

Chemical Burns. Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 8e. AccessMedicine. [Link]

-

3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium. The RIDGEPRO. [Link]

-

CHEMICAL BURN AND ITS MECHANISM. TOLKİM - Laboratory Systems. [Link]

-

3M™ Organic Vapour/Acid Gas Respirator Assembly, 5103, 12/case. SPI Health and Safety. [Link]

-

Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

-

A Guide to Working with Corrosive Substances. N.C. Department of Labor. [Link]

-

Weekly Safety Meeting – Working Safely with Corrosives. (2022, August 14). National Association of Safety Professionals. [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

-

Organic Vapor/Acid Gas Cartridge, 2/Bx. MES Life Safety. [Link]

-

Chemical burns: pathophysiology and therapeutic protocols—do cervico-facial injuries pose specific challenges?. (2023, August 31). PMC. [Link]

-

Corrosive Substances: Handling & Safety in Businesses. (2024, February 13). DENIOS Inc. [Link]

-

Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. [Link]

-

Chemical resistance list - disposable gloves. BINGOLD. [Link]

-

Chemical Resistance of Glove Materials. SKS Science Products. [Link]

-

Chemical Compatibility Guide for: High Five™ Gloves. (2008, May 19). New Pig. [Link]

-

OSHA Glove Selection Chart. University of Missouri-Kansas City, Environmental Health and Safety. [Link]

-

1,3-Propanedisulfonic acid. PubChem. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. cedengineering.com [cedengineering.com]

- 7. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]

- 8. oshatrainingschool.com [oshatrainingschool.com]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]

- 11. newpig.scene7.com [newpig.scene7.com]

- 12. 3m.com [3m.com]

- 13. theridgepro.com [theridgepro.com]

- 14. spi.com [spi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.